Benzo[b]thiophen-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGRIJRGBVPWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458250 | |
| Record name | Benzo[b]thiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17402-82-3 | |
| Record name | Benzo[b]thiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis of Benzo B Thiophen 3 Amine
The synthesis of Benzo[b]thiophen-3-amines can be achieved through various methods. One notable approach involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base. A study demonstrated that using microwave irradiation for this reaction provides rapid access to 3-aminobenzo[b]thiophenes in good yields. rsc.org
Another efficient method is the LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides. clockss.orgresearchgate.net This process, which involves denitrogenation, provides a general route to 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide derivatives. clockss.org Furthermore, a transition-metal-free, one-pot synthesis has been developed for creating benzofuran-3-amines and benzo[b]thiophen-3-amines from 2-fluorobenzonitriles and substituted alcohols under mild conditions. mdpi.com
Chemical Properties of Benzo B Thiophen 3 Amine
The chemical properties of Benzo[b]thiophen-3-amine are largely dictated by the presence of the amine group and the aromatic benzo[b]thiophene core. The amine group (-NH2) imparts basic properties to the molecule, allowing it to form salts, such as the hydrochloride salt. This functional group is also a key site for further chemical modifications and reactions.
The benzo[b]thiophene ring system itself is relatively stable due to its aromaticity. However, the sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. smolecule.com The amine group can participate in various reactions typical of aromatic amines, such as substitution reactions. smolecule.com
Applications of Benzo B Thiophen 3 Amine in Scientific Research
Role in Medicinal Chemistry
The this compound scaffold is a valuable building block in medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications:
Anticancer Agents: Certain derivatives have shown potential in inhibiting tumor growth. smolecule.com Two series of 2- and 3-aminobenzo[b]thiophene derivatives were synthesized and evaluated as antimitotic agents that inhibit tubulin polymerization. nih.gov
Antimicrobial Activity: Some derivatives have exhibited antibacterial and antifungal properties. smolecule.com
Anti-inflammatory Properties: The benzo[b]thiophene scaffold is found in compounds that inhibit inflammatory pathways.
Neuroprotective Effects: Research has suggested that some derivatives may offer neuroprotective benefits, for example, by inhibiting monoamine oxidase. nih.gov
Kinase Inhibitors: The 3-aminobenzo[b]thiophene scaffold has been used to prepare inhibitors for various kinases, which are important targets in cancer therapy. rsc.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Utility in Materials Science
The electronic properties of the benzo[b]thiophene core make it a subject of interest in materials science. Derivatives of this compound are being investigated for their potential use in organic electronics, such as in the development of organic semiconductors.
Application in Catalysis
While less documented, the potential for this compound derivatives to act as ligands in catalysis is an area of interest. The presence of both an aromatic system and a nitrogen-containing amine group are features commonly found in ligands that can bind to metal centers. smolecule.com
Structure-Activity Relationship (SAR) Studies
Correlation Between Substituent Variation and Biological Efficacy
Structure-activity relationship (SAR) studies on this compound derivatives have revealed that modifications at various positions of the scaffold significantly influence their biological efficacy. The introduction of different substituents allows for the fine-tuning of properties such as potency and selectivity.
For instance, in a series of 2-aryl-3-anilinobenzo[b]thiophene derivatives developed as antiproliferative agents, the nature of the substituent on the 2-phenyl ring plays a critical role. Studies where the core structure was 3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene showed that small substituents, such as fluorine or methyl groups in the para-position of the 2-phenyl ring, resulted in only a slight reduction in antiproliferative activity compared to the unsubstituted version. This suggests that this position can tolerate small modifications without significant loss of efficacy. Furthermore, the presence of a 6-methoxy group on the benzo[b]thiophene ring itself was found to be highly important for the potent activity of these compounds.
In the context of antimicrobial activity, substitutions at the C-3 position have been shown to be effective. Specifically, certain 3-substituted benzothiophene (B83047) derivatives have demonstrated notable inhibitory activity against Mycobacterium tuberculosis. The variation of substituents on the benzo[b]thiophene core is a key strategy in optimizing the therapeutic potential of these compounds.
Table 1: SAR Insights for this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Series | Position of Variation | Substituent Type | Observed Impact on Biological Efficacy |
|---|---|---|---|
| 2-Aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes | 2-Aryl Ring (para-position) | Small groups (Fluorine, Methyl) | Slight reduction in antiproliferative activity. |
| 2-Aryl-3-(3,4,5-trimethoxyanilino)benzo[b]thiophenes | 6-Position | Methoxy (B1213986) group | Crucial for potent antiproliferative activity. |
| 3-Substituted Benzothiophenes | 3-Position | Various | Modulation of activity against Mycobacterium tuberculosis. |
Role of Specific Functional Moieties in Modulating Activity
The incorporation of specific functional moieties is a key strategy to modulate the biological activity of the this compound scaffold. While information on the role of a tetrahydrofurobenzazocinyl moiety is not detailed in the reviewed literature, the influence of the sulfonyl group is well-documented.
The oxidation of the thiophene (B33073) sulfur atom to a sulfonyl group (forming a benzo[b]thiophene 1,1-dioxide) significantly alters the molecule's electronic properties and three-dimensional shape, leading to a distinct pharmacological profile. Derivatives of 2,3-dihydrothis compound 1,1-dioxide are recognized for their diverse biological activities. nih.gov This scaffold is a key feature in compounds designed as inhibitors of Lysine Specific Demethylase-1 (LSD1), an important target in cancer therapy. mdpi.com The sulfonyl group, being a strong electron-withdrawing group and a hydrogen bond acceptor, plays a crucial role in the interaction with the active site of target enzymes. For example, 2,3-dihydro-N-(2-phenylcyclopropyl)-benzo[b]thiophen-3-amine 1,1-dioxide is a known LSD1 inhibitor, highlighting the importance of the sulfonyl moiety for this specific activity. mdpi.com
Pharmacological Applications and Mechanistic Investigations
Antimicrobial Activity
Derivatives of benzo[b]thiophene are known to possess significant antimicrobial properties against a range of pathogens. smolecule.com The inherent characteristics of the scaffold, combined with targeted chemical modifications, have led to the development of potent antibacterial and antifungal agents. researchgate.net
The benzo[b]thiophene nucleus is a key component in various compounds exhibiting antibacterial activity. Research has shown that derivatives can inhibit the growth of diverse bacterial pathogens. A noteworthy example is the effectiveness of 3-substituted benzo[b]thiophene-1,1-dioxide compounds against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. One study highlighted a derivative with a minimum inhibitory concentration (MIC) as low as 2.6 µM.
Furthermore, metal complexes of benzo[b]thiophene derivatives have shown promising anti-TB activity. Synthesized copper (II) and zinc (II) metal complexes of a ligand derived from 3-chlorobenzo[b]thiophene-2-carbohydrazide demonstrated significant activity against M. tuberculosis, with MIC values of 3.125 μg/mL. bohrium.com In another study, a series of 3-halobenzo[b]thiophenes were synthesized and tested, with cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes showing a low MIC of 16 µg/mL against Gram-positive bacteria. researchgate.net Thiosemicarbazones derived from 3-methyl and 3-bromo-substituted benzo[b]thiophene-2-carboxaldehyde (B1270333) also demonstrated higher efficacy against Gram-positive bacteria compared to Gram-negative strains. tandfonline.com The proposed mechanism for the antimicrobial action of some benzo[b]thiophene derivatives involves the disruption of the bacterial cell membrane and the inhibition of essential enzymes.
Table 2: Selected Benzo[b]thiophene Derivatives with Antibacterial Activity This table is interactive. Click on the headers to sort the data.
| Compound/Derivative Class | Bacterial Target | Reported MIC |
|---|---|---|
| 3-Substituted Benzothiophene-1,1-dioxide | Mycobacterium tuberculosis | 2.6 µM |
| Cu(II) and Zn(II) complexes | Mycobacterium tuberculosis | 3.125 µg/mL bohrium.com |
| Cyclohexanol-substituted 3-halobenzo[b]thiophenes | Gram-positive bacteria | 16 µg/mL researchgate.net |
In addition to their antibacterial properties, benzo[b]thiophene derivatives have demonstrated notable antifungal activity. Various studies have explored their efficacy against different fungal species, establishing the scaffold as a promising basis for the development of new antimycotic agents.
For instance, a study of novel benzothiophene derivatives found that 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b]thiophene have the potential to be used as antifungal agents. researchgate.net Another investigation into 3-halobenzo[b]thiophenes revealed that cyclohexanol-substituted derivatives were active against yeast, with a minimum inhibitory concentration (MIC) of 16 µg/mL. researchgate.net Similarly, the synthesis of β-amino esters containing a benzothiophene moiety yielded compounds with antifungal properties; one derivative, in particular, showed a 60.53% inhibition rate against F. oxysporum. mdpi.com Research on thiosemicarbazones based on the benzo[b]thiophene core also confirmed antifungal activity against Candida albicans, although it was generally lower than their observed antibacterial activity. tandfonline.com Metal complexes have also shown promise, with nickel (II) and zinc (II) complexes of a benzo[b]thiophene-derived ligand being identified as potential antifungal agents with an MIC of 25 μg/mL. bohrium.com
Table 3: Antifungal Activity of Selected Benzo[b]thiophene Derivatives This table is interactive. Click on the headers to sort the data.
| Compound/Derivative Class | Fungal Target | Reported Activity/MIC |
|---|---|---|
| Cyclohexanol-substituted 3-halobenzo[b]thiophenes | Yeast | 16 µg/mL researchgate.net |
| Ni(II) and Zn(II) complexes | Fungi | 25 μg/mL bohrium.com |
| β-Amino ester with benzothiophene moiety | F. oxysporum | 60.53% inhibition mdpi.com |
| 3-Iodo-2-(thiophen-2-yl) benzo[b]thiophene | Fungi | Identified as a potential antifungal agent. researchgate.net |
| 3-(Trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b]thiophene | Fungi | Identified as a potential antifungal agent. researchgate.net |
Antiviral Effects
Derivatives of benzo[b]thiophene have demonstrated notable antiviral activity against a variety of viruses. For instance, certain thiophene-benzothiazole carboxamide derivatives have been identified as potent anti-norovirus agents. jst.go.jp Modifications to the thiophene and benzothiazole (B30560) rings, such as the introduction of halogen groups, have been shown to enhance antiviral potency. jst.go.jp Specifically, a 3,5-di-bromo-thiophene derivative combined with a 4,6-di-fluoro-benzothiazole showed significantly increased anti-norovirus activity. jst.go.jp
Furthermore, novel cycloalkylthiophene-imine derivatives containing a benzothiazole scaffold have been synthesized and evaluated for their antiviral activity. acs.org Structure-activity relationship (SAR) studies have indicated that the presence of a bromide or methyl group on the benzoyl ring attached to the thiophene ring can lead to higher activity against several viruses. acs.org The antiviral potential of benzo[b]thiophene derivatives extends to other viruses, including Hepatitis C virus (HCV), with some compounds inhibiting HCV replication. acs.orgmdpi.com
Anticancer and Antitumor Properties
Benzo[b]thiophene derivatives are a well-established class of compounds with significant anticancer and antitumor properties. ijpsjournal.comsmolecule.comresearchgate.net Their mechanisms of action are diverse and include the inhibition of specific cellular pathways, disruption of microtubule dynamics, and modulation of hormone receptors. tandfonline.comacs.orgcardiff.ac.uk
One of the key mechanisms through which benzo[b]thiophene derivatives exert their anticancer effects is by inhibiting specific cellular signaling pathways crucial for tumor growth and survival. For example, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized to target the RhoA/ROCK pathway, which is involved in tumor growth and metastasis. tandfonline.com
Another important target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which plays a role in various cancer hallmarks. acs.org A derivative of 6-aminobenzo[b]thiophene 1,1-dioxide, known as K2071, has been identified as a potent STAT3 inhibitor with cytotoxic and antimitotic effects. acs.org This compound and its analogues demonstrate that the double bond between the C2 and C3 positions of the benzo[b]thiophene 1,1-dioxide core is crucial for their activity. acs.org
Several benzo[b]thiophene derivatives act as potent inhibitors of tubulin polymerization, a critical process for cell division, making them effective antimitotic agents. cardiff.ac.uknih.gov These compounds often bind to the colchicine (B1669291) site on tubulin, leading to microtubule depolymerization and cell cycle arrest in the G2/M phase. nih.gov
For instance, 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives have shown strong antiproliferative activity at subnanomolar concentrations. nih.gov The substitution pattern on the benzo[b]thiophene ring significantly influences this activity, with methoxy groups at the C-4, C-6, or C-7 positions being particularly favorable. Similarly, benzo[b]thiophene analogues of combretastatin (B1194345) A-4, which have a 3,4,5-trimethoxystyrene (B3047028) unit, have been found to be potent inhibitors of tubulin polymerization. researchgate.net The position of this unit on the benzo[b]thiophene ring is critical, with derivatives having it at the 2-position being significantly more active than their 3-regioisomers. researchgate.net
| Compound Class | Mechanism of Action | Key Structural Features | Reported Activity |
| 2-Amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophenes | Tubulin polymerization inhibition | 3,4,5-trimethoxybenzoyl group at C3 | Subnanomolar antiproliferative activity. nih.gov |
| 2-(3,4,5-Trimethoxybenzoyl)-benzo[b]thiophenes | Tubulin polymerization inhibition | Methoxy group at C-4, C-6, or C-7 | Good growth inhibition and G2/M cell cycle arrest. |
| Benzo[b]thiophene analogs of Combretastatin A-4 | Tubulin polymerization inhibition | 3,4,5-trimethoxystyrene at C2 | 12-30-fold more active than 3-regioisomers. researchgate.net |
| 2-Aryl-3-anilinobenzo[b]thiophene derivatives | Tubulin polymerization inhibition | 3,4,5-trimethoxyanilino group | Potent antiproliferative activity in the nanomolar range. cardiff.ac.uk |
Benzo[b]thiophene derivatives are recognized for their role as selective estrogen receptor modulators (SERMs). researchgate.netacs.orgnih.gov This activity is particularly relevant in the context of hormone-dependent cancers, such as certain types of breast cancer. Raloxifene, a well-known SERM used for the treatment of postmenopausal osteoporosis, is a prominent example of a drug based on the benzo[b]thiophene scaffold. researchgate.net
Researchers have designed and synthesized novel thiophene-3-benzamide derivatives as potential estrogen receptor (ER) antagonists with the aim of minimizing uterotrophic activities. nih.gov These compounds have shown significant cytotoxicity against ER-dependent MCF7 breast cancer cells. nih.gov Specifically, 5-benzoyl-thiophene-3-carboxamide and 5-(4-chlorobenzoyl)-thiophene-3-carboxamide demonstrated notable cytotoxicity against this cell line. nih.gov The development of such compounds highlights the potential of the benzo[b]thiophene scaffold in creating targeted cancer therapies.
Tubulin Polymerization Inhibition and Antimitotic Activity
Anti-inflammatory Activity
Derivatives of benzo[b]thiophene have demonstrated significant anti-inflammatory properties. ijpsjournal.commdpi.com The mechanism of action for these compounds often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX). scholarsresearchlibrary.com
For example, succinamic and maleiamic acid derivatives of 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid have shown potent anti-inflammatory activity. scholarsresearchlibrary.com These compounds were found to be more effective than the parent amine, supporting a model where a hydrophobic benzothiophene moiety is separated from a carboxylic acid group by a specific chain length. scholarsresearchlibrary.com Some benzo[b]thiophene derivatives also exhibit their anti-inflammatory effects by modulating inflammatory cytokines and reducing oxidative stress.
Neuroprotective Effects
The benzo[b]thiophene scaffold is also a promising basis for the development of neuroprotective agents. ijpsjournal.comsmolecule.com Research has shown that certain derivatives can protect neuronal cells from damage, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.
One of the primary mechanisms underlying these neuroprotective effects is the inhibition of monoamine oxidase (MAO), particularly the MAO-B isoform. researchgate.net A series of benzo[b]thiophen-3-ols were synthesized and found to be selective inhibitors of human MAO-B. researchgate.net These compounds also possessed antioxidant properties, which are crucial for protecting neurons from oxidative stress. researchgate.net Further studies on rat cortex synaptosomes showed that these derivatives could reduce dopamine (B1211576) metabolism, suggesting their potential to modulate neurotransmitter levels and provide neuroprotection. researchgate.net The development of novel MAO inhibitors based on the benzo[b]thiophen-3-ol scaffold is an active area of research. uniroma1.it
Antimalarial Activity
The global fight against malaria, complicated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the discovery of novel therapeutic agents. Derivatives of benzo[b]thiophene have been explored as a promising chemical scaffold in this endeavor. Research has demonstrated that modifications of the benzo[b]thiophene core can lead to compounds with significant antimalarial properties.
One study reported on the efficacy of aminoquinolines coupled to benzo[b]thiophene rings. These hybrid molecules were shown to be potent inhibitors of P. falciparum growth in vitro. Notably, certain benzothiophene derivatives exhibited improved activity against chloroquine-susceptible strains, with IC50 values as low as 6 nM. In an in vivo model using Plasmodium berghei-infected mice, oral administration of one such derivative at 160 mg/kg/day for three days resulted in a 100% cure rate (5 out of 5 mice).
Another line of investigation focused on 1-aryl-3-substituted propanol (B110389) derivatives incorporating a benzo[b]thiophene moiety. These compounds were synthesized and evaluated for their in vivo antimalarial activity against the P. berghei ANKA strain. The structure-activity relationship (SAR) studies highlighted that the nature of the substituents on both the benzo[b]thiophene ring and the amino group significantly influences the antimalarial efficacy.
While direct studies on "this compound" for antimalarial activity are not extensively detailed in the provided results, the potent activity of related derivatives, such as those where the benzo[b]thiophene core is linked to other pharmacophores like aminoquinolines, underscores the potential of this heterocyclic system in antimalarial drug discovery.
Table 1: In Vitro Antimalarial Activity of Selected Benzo[b]thiophene Derivatives
| Compound Type | Parasite Strain | IC50 (nM) | Reference |
|---|---|---|---|
| Aminoquinoline-benzothiophene conjugate | P. falciparum (D6, CQS) | 6 | |
| Aminoquinoline-benzothiophene conjugate | P. falciparum (W2, CQR) | Data not specified |
CQS: Chloroquine-Susceptible, CQR: Chloroquine-Resistant
Antitubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, spurred by the rise of multidrug-resistant strains. The benzo[b]thiophene scaffold is recognized for its broad biological activities, including antitubercular potential.
Specific research has highlighted 3-substituted benzo[b]thiophene-1,1-dioxide derivatives as effective inhibitors of M. tuberculosis growth under aerobic conditions. For example, a study demonstrated that 3-(benzo[d]thiazol-2-ylthio) substituted benzothiophene-1,1-dioxide exhibited a minimum inhibitory concentration (MIC) of 2.6 µM against M. tuberculosis. Further research has involved the synthesis of various derivatives, including 1,3-diketones, flavones, pyrazoles, and carboxamides derived from benzo[b]thiophene carboxylic acid, which have shown inhibitory activity against M. tuberculosis H37Ra and M. bovis BCG.
These findings indicate that the benzo[b]thiophene nucleus, particularly when substituted at the 3-position, is a viable starting point for the development of new antitubercular agents. The structural diversity that can be introduced at this position allows for the fine-tuning of activity and exploration of structure-activity relationships.
Table 2: Antitubercular Activity of a Benzo[b]thiophene Derivative
| Compound | Target Organism | MIC (µM) | Reference |
|---|---|---|---|
| 3-(benzo[d]thiazol-2-ylthio)benzothiophene-1,1-dioxide | Mycobacterium tuberculosis | 2.6 |
Anticonvulsant Activity
Epilepsy is a prevalent neurological disorder, and the search for novel anticonvulsant drugs with improved efficacy and safety profiles is a continuous effort in medicinal chemistry. Benzo[b]thiophene derivatives have been identified as a class of compounds with potential anticonvulsant properties.
Research into this area has explored various structural modifications of the benzo[b]thiophene scaffold. For instance, a study on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives identified compounds with potent and broad-spectrum anticonvulsant activity in established animal models of seizures, including the maximal electroshock (MES) and 6 Hz tests. One lead compound, 33 , demonstrated significant protection with ED50 values of 27.4 mg/kg in the MES test and 30.8 mg/kg in the 6 Hz test. Although this scaffold has the substituent at the 2-position, it highlights the general potential of the benzo[b]thiophene core in anticonvulsant drug design. Other studies have also reported the synthesis of spirobenzothiophene-3,2'-thiazolidine]-2,4'-diones with anticonvulsant properties. The development of N-(substituted benzothiazol-2-yl) amides has also been pursued for anticonvulsant and neuroprotective effects.
Table 3: Anticonvulsant Activity of a Benzo[b]thiophene Derivative
| Compound | Test Model | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Compound 33 (a 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative) | Maximal Electroshock (MES) | 27.4 | |
| Compound 33 (a 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative) | 6 Hz (32 mA) | 30.8 |
Antidepressant Activity
The development of novel antidepressants, particularly those with a rapid onset of action, is a significant goal in psychiatric medicine. Benzo[b]thiophene derivatives have emerged as a promising class of compounds in this therapeutic area.
A study focused on benzo[b]thiophene derivatives designed with a dual-target strategy, aiming for affinity towards the serotonin (B10506) 7 receptor (5-HT7R) and the serotonin transporter (SERT). From this work, several compounds were selected for in vivo evaluation using the forced swimming test (FST), a standard preclinical model for assessing antidepressant activity. Compound 9c , a potent 5-HT7 receptor antagonist, was notably effective in reducing immobility time in the FST after just a single administration, suggesting a rapid onset of action. Other compounds, such as 8j (with affinity for SERT) and 9e (with dual affinity), also demonstrated significant antidepressant effects after chronic treatment, comparable to the standard drug fluoxetine. These findings identify this class of benzo[b]thiophene derivatives as potential new antidepressants.
Table 4: Antidepressant-like Activity of Selected Benzo[b]thiophene Derivatives in the Forced Swimming Test (FST)
| Compound | Treatment | Dose (mg/kg) | Effect | Reference |
|---|---|---|---|---|
| 9c | Acute | 10 | Significant reduction in immobility time | |
| 8j | Chronic | 10 | Significant antidepressant activity | |
| 9c | Chronic | 10 | Significant antidepressant activity | |
| 9e | Chronic | 10 | Significant antidepressant activity |
Kinase Inhibition (e.g., LIMK1, MK2, PIM kinases)
Protein kinases are critical regulators of cell function, and their inhibition is a major strategy for treating diseases like cancer and inflammatory conditions. Scaffolds based on 3-aminobenzo[b]thiophene have proven to be highly valuable in the development of potent and selective kinase inhibitors.
LIM Domain Kinase 1 (LIMK1) Inhibition: LIMK1 is involved in cancer cell metastasis. High-throughput screening identified 3-aminobenzo[b]thiophene-2-carboxamides as initial hits for LIMK1 inhibition. Medicinal chemistry efforts evolved these bicyclic hits into more potent tricyclic 4-aminobenzothieno[3,2-d]pyrimidines, demonstrating a significant increase in potency. This highlights the utility of the 3-aminobenzo[b]thiophene scaffold as a foundation for developing LIMK1 inhibitors.
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) Inhibition: MK2 is a key enzyme in the inflammatory pathway. The aminobenzo[b]thiophene derivative PF-3644022 was developed as a potent, ATP-competitive inhibitor of MK2 with a Ki of 3 nM. This compound demonstrated excellent selectivity when tested against a large panel of human kinases and effectively inhibited the production of the pro-inflammatory cytokine TNFα in human monocytic cell lines with an IC50 of 160 nM. The development of PF-3644022 was facilitated by synthetic methods that provide rapid access to the core 3-aminobenzo[b]thiophene scaffold.
PIM Kinase Inhibition: The PIM kinases (PIM1, PIM2, PIM3) are proto-oncogenes implicated in various cancers. The benzo[b]thiophene scaffold was identified from a high-throughput screen, leading to the development of potent benzothieno[3,2-d]pyrimidin-4-one inhibitors. One such derivative, compound 14j , exhibited potent inhibition of all three PIM kinase isoforms with Ki values of 2, 3, and 0.5 nM for PIM1, PIM2, and PIM3, respectively. These compounds also showed potent antiproliferative activity in cancer cell lines and good oral bioavailability in mouse models.
Table 5: Kinase Inhibitory Activity of this compound Derivatives
| Compound/Scaffold | Target Kinase | Activity | Reference |
|---|---|---|---|
| 4-Aminobenzothieno[3,2-d]pyrimidine | LIMK1 | Potent inhibitor | |
| PF-3644022 | MK2 | Ki = 3 nM; IC50 (TNFα) = 160 nM | |
| Compound 14j | PIM1 | Ki = 2 nM | |
| Compound 14j | PIM2 | Ki = 3 nM | |
| Compound 14j | PIM3 | Ki = 0.5 nM |
Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters and are important targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. Benzo[b]thiophene derivatives have been successfully designed as inhibitors of these enzymes.
A study focused on a series of benzo[b]thiophen-3-ol derivatives, which are structurally related to this compound, as potential human MAO (hMAO) inhibitors. The research found that most of these compounds were highly selective for the MAO-B isoform. For example, compounds PM4 , PM5 , and PM6 showed IC50 values for hMAO-B in the nanomolar range (150 nM, 190 nM, and 230 nM, respectively) with high selectivity over hMAO-A. Molecular docking studies confirmed that the benzo[b]thiophene scaffold fits well into the active site of the enzyme. Furthermore, ex vivo studies using rat cortex synaptosomes demonstrated that these compounds could effectively reduce the dopamine metabolite DOPAC, indicating their potential to modulate dopamine metabolism in the brain.
Table 6: In Vitro hMAO-B Inhibitory Activity of Benzo[b]thiophen-3-ol Derivatives
| Compound | hMAO-B IC50 (nM) | hMAO-A IC50 (nM) | Selectivity Index (A/B) | Reference |
|---|---|---|---|---|
| PM4 | 150 | >10000 | >66.7 | |
| PM5 | 190 | >10000 | >52.6 | |
| PM6 | 230 | >10000 | >43.5 | |
| PM9 | 280 | >10000 | >35.7 | |
| PM10 | 200 | >10000 | >50.0 |
In Vitro and In Vivo Biological Evaluation Methodologies
The comprehensive biological evaluation of this compound derivatives employs a variety of standard and specialized in vitro and in vivo assays to determine their therapeutic potential and mechanism of action.
In Vitro Methodologies:
Antiproliferative and Cytotoxicity Assays: The anticancer potential of these derivatives is initially assessed using cell viability assays on various human cancer cell lines (e.g., HeLa, HT-29, MCF-7, PC-3). The MTT or resazurin (B115843) assays are commonly used to determine the half-maximal inhibitory concentration (IC50).
Enzyme Inhibition Assays: To evaluate kinase inhibition, biochemical assays measuring the phosphorylation of a substrate in the presence of the test compound are used to determine IC50 or Ki values. For MAO inhibition, the activity of purified recombinant human MAO-A and MAO-B is measured using a fluorometric assay that detects the production of hydrogen peroxide.
Cell Cycle Analysis: Flow cytometry is used to analyze the effect of compounds on the cell cycle distribution of cancer cells, identifying arrest at specific phases (e.g., G1, G2/M).
Apoptosis Assays: The induction of programmed cell death (apoptosis) is a key indicator of anticancer activity. This is often evaluated by methods such as Annexin V-FITC/propidium iodide staining followed by flow cytometry or by measuring the activity of key apoptosis-executing enzymes like caspases.
Tubulin Polymerization Assay: For compounds designed as antimitotic agents, their effect on the polymerization of purified tubulin is measured spectrophotometrically to confirm their mechanism of action.
Molecular Docking: Computational studies are frequently used to predict and rationalize the binding modes of the synthesized compounds within the active site of their biological targets, such as kinases or MAO.
In Vivo Methodologies:
Anticonvulsant Screening: The primary screening for anticonvulsant activity is conducted in rodent models. The maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures, are widely used. Neurotoxicity is concurrently assessed using the rotarod test to determine a protective index (TD50/ED50).
Antidepressant Models: The forced swimming test (FST) and the tail suspension test in mice are the most common in vivo models to screen for antidepressant-like activity. A reduction in immobility time is the primary endpoint. Locomotor activity tests are performed to rule out false positives due to psychostimulant effects.
Antimalarial Efficacy Models: The Plasmodium berghei-infected mouse model is a standard for in vivo evaluation of antimalarial compounds. The efficacy is typically measured by the reduction in parasitemia and the number of cured mice after a multi-day treatment regimen.
Anticancer Efficacy Models: The in vivo anticancer activity is often evaluated using xenograft models, where human tumor cells are implanted into immunocompromised mice. The reduction in tumor volume and weight following treatment is the key efficacy endpoint.
Pharmacokinetic Studies: To assess the drug-like properties of lead compounds, their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME) are determined in animal models, typically mice or rats.
Advanced Spectroscopic and Analytical Characterization Techniques for Benzo B Thiophen 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of Benzo[b]thiophen-3-amine derivatives, offering precise information about the proton and carbon environments within the molecule.
¹H NMR for Proton Resonance Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In derivatives of this compound, the aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.3 ppm. The chemical shifts and coupling constants of these protons are influenced by the nature and position of substituents on the bicyclic ring system. For instance, in methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate, the aromatic protons resonate at δ 9.24 (d, J = 2 Hz, 1H, 4-CH), 8.29 (dd, J = 9, 2 Hz, 1H, 6-CH), and 8.12 (d, J = 9 Hz, 1H, 7-CH). The amine protons (NH₂) typically present as a broad singlet, as seen at δ 7.47 ppm in the same compound. rsc.org
In another example, 2-phenylthis compound, the proton resonances are observed at δ 7.78 (dd, J = 1.5, 6.9 Hz, 1H), 7.64–7.57 (m, 3H), 7.49–7.44 (m, 2H), and 7.42–7.29 (m, 3H), with the amine protons appearing as a singlet at 4.07 ppm. mdpi.com The specific chemical shifts and splitting patterns are crucial for confirming the substitution pattern on the benzo[b]thiophene core. For example, the ¹H NMR spectrum of (E)-3-(Benzo[b]thiophen-2-yl)-1-phenylprop-2-en-1-one shows characteristic peaks for the vinyl protons at δ 7.30 (d, 1H, J = 15.24 Hz) and δ 8.05 (d, 1H, J = 15.28 Hz), confirming the trans configuration of the double bond. mdpi.com
Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for Select this compound Derivatives
| Compound | Aromatic Protons | Amine (NH₂) Protons | Other Protons | Reference |
| Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | 9.24 (d, 4-CH), 8.29 (dd, 6-CH), 8.12 (d, 7-CH) | 7.47 (bs) | 3.82 (s, 3H, Me) | rsc.org |
| 2-Phenylthis compound | 7.78 (dd), 7.64–7.57 (m), 7.49–7.44 (m), 7.42–7.29 (m) | 4.07 (s) | - | mdpi.com |
| Ethyl 3-aminobenzo[b]thiophene-2-carboxylate | 7.72 (d), 7.63 (d), 7.49–7.43 (m), 7.39–7.34 (m) | 5.61 (s) | 4.36 (q, 2H), 1.39 (t, 3H) | mdpi.comsemanticscholar.org |
| Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 7.73 (d), 7.63 (d), 7.49–7.44 (m), 7.39–7.34 (m) | 5.80 (s) | 3.89 (s, 3H) | mdpi.comsemanticscholar.org |
¹³C NMR for Carbon Skeletal Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzo[b]thiophene ring are characteristic. For instance, in methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate, the carbon signals are observed at δ 164.2 (C=O), 149.6 (C-3), 144.9 (C-5), 144.5, 131.4, 124.3 (CH), 122.0 (CH), 119.4 (CH), 96.8 (C-2), and 51.4 (Me). rsc.org
Substituent effects are clearly observable in the ¹³C NMR spectra. For 2-phenylthis compound, the carbon resonances are found at δ 137.6, 134.5, 134.3, 133.6, 129.2, 128.4, 127.0, 124.8, 123.9, 122.7, 119.9, and 115.6. mdpi.com These shifts provide a detailed map of the carbon skeleton and confirm the positions of various functional groups.
Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for Select this compound Derivatives
| Compound | Aromatic/Heterocyclic Carbons | Carbonyl Carbon | Other Carbons | Reference |
| Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | 149.6, 144.9, 144.5, 131.4, 124.3, 122.0, 119.4, 96.8 | 164.2 | 51.4 (Me) | rsc.org |
| 2-Phenylthis compound | 137.6, 134.5, 134.3, 133.6, 129.2, 128.4, 127.0, 124.8, 123.9, 122.7, 119.9, 115.6 | - | - | mdpi.com |
| Ethyl 3-aminobenzo[b]thiophene-2-carboxylate | 148.3, 140.0, 131.5, 128.1, 123.8, 123.4, 121.2, 99.5 | 165.6 | 60.4, 14.5 | mdpi.comsemanticscholar.org |
| Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 148.5, 140.0, 131.3, 128.2, 123.9, 123.4, 121.2, 99.0 | 165.9 | 51.5 | mdpi.comsemanticscholar.org |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
For more complex derivatives of this compound, 2D NMR techniques are employed to unambiguously assign proton and carbon signals. Correlation Spectroscopy (COSY) helps in identifying proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range proton-carbon couplings (2-3 bonds), which helps in piecing together the molecular structure. These techniques are particularly valuable for the structural confirmation of novel derivatives and for resolving ambiguities in 1D spectra. researchgate.netnajah.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, characteristic absorption bands are observed. The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. For instance, in some derivatives, N-H stretching is observed around 3352 cm⁻¹. scispace.com The C=C stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ region. mdpi.com For derivatives containing a carbonyl group, such as an ester or amide, a strong C=O stretching band is observed between 1630 and 1750 cm⁻¹. The presence of a nitro group is indicated by strong asymmetric and symmetric stretching vibrations around 1572 cm⁻¹ and 1328 cm⁻¹, respectively. rsc.org
Interactive Data Table: Characteristic IR Absorption Bands (cm⁻¹) for this compound Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) | Reference |
| N-H Stretch (Amine) | 3300-3500 | 6-(2,4-Dimethoxyphenyl)amino-2,3,5-trimethyl- benzo[b]thiophene | 3352 | scispace.com |
| C=C Stretch (Aromatic) | 1400-1600 | N-(Benzo[b]thiophen-3-ylmethylidene) derivative | 1598, 1493 | researchgate.netmdpi.com |
| C=N Stretch (Imine) | 1640-1690 | N-(Benzo[b]thiophen-3-ylmethylidene) derivative | 1645 | researchgate.netmdpi.com |
| NO₂ Stretch | 1500-1580 & 1300-1370 | Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | 1572, 1328 | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain insights into the structure through fragmentation patterns. Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule.
For example, the ESI-HRMS of methyl 3-aminobenzo[b]thiophene-2-carboxylate shows a peak for the protonated molecule [M+H]⁺ at m/z 208.0388, which is consistent with the calculated mass for C₁₀H₉NO₂S. mdpi.comsemanticscholar.org Similarly, for 2-phenylthis compound, the [M+H]⁺ ion is observed at m/z 226.0649 (calculated 226.0646 for C₁₄H₁₁NS). mdpi.com The fragmentation patterns observed in the mass spectra can provide valuable structural information, often involving the loss of small molecules like CO, HCN, or substituents from the main ring system. researchgate.net
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are employed to study the electronic properties of this compound and its derivatives. These compounds, containing a conjugated π-system, typically exhibit absorption in the UV-Vis region. The position and intensity of the absorption maxima (λ_max) are dependent on the extent of conjugation and the nature of the substituents. For example, a derivative N-(Benzo[b]thiophen-3-ylmethylidene)-N-(2-((2-((2-(benzo[b]thiophen-3-ylmethylidene)amino)ethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine shows absorption maxima at 287 nm and 302 nm in chloroform. researchgate.netmdpi.com
Some derivatives of this compound also exhibit fluorescence. For instance, N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones show fluorescence in the range of 465–468 nm. beilstein-journals.org The study of absorption and emission properties is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. The photophysical properties can be tuned by modifying the chemical structure, for example, by extending the conjugation or by introducing electron-donating or electron-withdrawing groups. irb.hr
Interactive Data Table: UV-Vis Absorption and Fluorescence Data for Select Benzo[b]thiophene Derivatives
| Compound | Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Reference |
| N-(Benzo[b]thiophen-3-ylmethylidene) derivative | Chloroform | 287, 302 | Non-emissive | researchgate.netmdpi.com |
| N-Acylated 2-(aminomethylene)benzo[b]thiophen-3(2Н)-one | Acetonitrile | ~410 | 465 | beilstein-journals.org |
| Amino-substituted pentacyclic benzimidazole (B57391) derivative 4 | Methanol (B129727) | 479 | ~510 | irb.hr |
| Amino-substituted pentacyclic benzimidazole derivative 5 | Methanol | 319 | ~420 | irb.hr |
| Amino-substituted pentacyclic benzimidazole derivative 6 | Methanol | 425 | ~490 | irb.hr |
X-ray Diffraction (XRD) for Single Crystal Structure Determination and Supramolecular Assembly
Studies on various benzo[b]thiophene derivatives have revealed key structural features. The benzothiophene (B83047) ring system is typically planar, with only minor deviations. smolecule.com For instance, in some derivatives, the maximum deviation from planarity for the sulfur and carbon atoms within the thiophene (B33073) ring is as small as 0.006 Å. smolecule.com The crystal structures of several active site-directed thrombin inhibitors based on a 2,3-disubstituted benzo[b]thiophene structure have been determined at high resolution using X-ray crystallography. nih.gov These studies revealed a novel binding mode where the benzo[b]thiophene nucleus binds in the S1 specificity pocket of the enzyme. nih.gov
The conformation of substituents on the benzo[b]thiophene core is also elucidated through XRD. For example, in a study of 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene, the dihedral angle between the mean planes of the thiophene and phenyl rings was determined to be 57.7 (3)°. iucr.org
Beyond individual molecular structures, XRD provides critical insights into the supramolecular assembly of these compounds in the crystal lattice. Intermolecular interactions, such as hydrogen bonding and π–π stacking, govern the packing of molecules. iucr.orgresearchgate.net In the aforementioned 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene, molecules are linked into chains by C—H⋯O hydrogen bonds. iucr.org Hirshfeld surface analysis is often employed in conjunction with XRD data to visualize and quantify these intermolecular contacts. smolecule.com
The crystallographic data for benzo[b]thiophene derivatives often show that they crystallize in common space groups such as P21/c and C2/c, which are monoclinic systems. smolecule.com
Table 1: Crystallographic Data for a Representative Benzo[b]thiophene Derivative
| Parameter | Value |
|---|---|
| Compound | 1-benzothiophene-2-carboxylic acid |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 14.635(4) |
| b (Å) | 5.8543(9) |
| c (Å) | 19.347(3) |
| β (°) | 103.95(1) |
| Volume (ų) | 1608.8(6) |
| Z | 8 |
Data sourced from a study on a new form of 1-benzothiophene-2-carboxylic acid. smolecule.com
Chromatographic Techniques (e.g., GC, LC) for Separation and Purity Assessment
Chromatographic methods, including Gas Chromatography (GC) and Liquid Chromatography (LC), are fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity. nih.gov These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net
Gas Chromatography (GC) is particularly useful for the analysis of volatile and thermally stable derivatives of this compound. In a study of (2-aminopropyl)benzo[b]thiophene (APBT) isomers, GC was successfully used to separate the 4-, 5-, and 7-APBT isomers. nih.gov The method employed a DB-1 fused silica (B1680970) capillary column with helium as the carrier gas. nih.gov The temperature program involved an initial hold at 80°C, followed by a ramp to 300°C. nih.gov
Liquid Chromatography (LC) , especially High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is widely used for both analytical and preparative purposes. mdpi.comlcms.cz Reversed-phase HPLC is a common mode for the analysis of benzo[b]thiophene derivatives. sielc.com For instance, the purity of newly synthesized 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives was determined to be ≥97% using a UPLC method. mdpi.com In another example, the separation of benzo(b)thiophene-6-ol was achieved using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
Column chromatography using silica gel is a standard method for the purification of this compound derivatives on a larger scale. mdpi.comunav.edu The choice of eluent system is critical for achieving good separation. For example, a mixture of dichloromethane (B109758) and methanol was used to purify a series of novel benzo[b]thiophene derivatives. unav.edu
Table 2: Exemplary GC and LC Methods for Benzo[b]thiophene Derivatives
| Technique | Column | Mobile/Carrier Phase | Detection | Application |
|---|---|---|---|---|
| GC | DB-1 fused silica capillary (30 m x 0.32 mm, 0.25 µm) | Helium | Mass Spectrometry (MS) | Separation of APBT isomers nih.gov |
| UPLC | Not specified | Not specified | Not specified | Purity assessment of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives mdpi.com |
| HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS | Analysis of Benzo(b)thiophene-6-ol sielc.com |
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a crucial technique for confirming the elemental composition of newly synthesized this compound derivatives. This method provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample, which can then be compared to the theoretical values calculated from the compound's molecular formula.
In numerous studies, the purity and identity of synthesized benzo[b]thiophene derivatives are validated by elemental analysis. Typically, the experimentally determined values for C, H, and N are expected to be within ±0.4% of the calculated theoretical values. unav.edu This level of agreement provides strong evidence for the correct elemental composition and high purity of the synthesized compound.
For example, in the synthesis of a series of benzo[b]thiophene-based thiosemicarbazones, elemental analysis was used alongside other spectroscopic techniques to confirm the structures of the final products. tandfonline.com Similarly, for a class of novel antidepressants derived from benzo[b]thiophene, the analytical results for C, H, and N were all within the acceptable ±0.4% range of the theoretical values. unav.edu
Table 3: Representative Elemental Analysis Data for a Benzo[b]thiophene Derivative
| Compound | Formula | Calculated (%) | Found (%) |
|---|---|---|---|
| 1-(Benzo[b]thiophen-3-yl)-3-[1-(4-nitro-2-trifluoromethylphenyl-(S)-pyrrolidin-3-ylamino)] propan-1-one | C₂₃H₂₅N₃OS | C: 70.56, H: 6.44, N: 10.73 | C: 70.58, H: 6.78, N: 10.44 |
| 4-[4-(3-Benzo[b]thiophen-3-yl-3-hydroxypropylamino)piperidin-1-yl]benzonitrile | C₂₂H₂₀N₃F₃O₃S | C: 57.01, H: 4.35, N: 9.07 | C: 56.72, H: 4.31, N: 8.82 |
Data from a study on novel benzo[b]thiophene derivatives as potential antidepressants. unav.edu
Applications in Materials Science and Supramolecular Chemistry
Development of Organic Semiconductors and Organic Electronic Materials
Benzo[b]thiophene derivatives are crucial components in the field of organic electronics due to their inherent potential for creating extended and highly delocalized electronic structures. rsc.org This characteristic is fundamental for efficient charge transport, a key requirement for organic semiconductors (OSCs). The benzo[b]thiophene moiety, with its fused ring system, provides a rigid and planar backbone that facilitates π-π stacking, which is essential for charge mobility in organic field-effect transistors (OFETs). bohrium.com
Researchers have synthesized and investigated various benzo[b]thiophene derivatives as small molecular OSCs. bohrium.com For instance, the strategic placement of sulfur atoms and the introduction of different functional groups on the benzo[b]thiophene core significantly influence the charge mobility of the resulting materials. bohrium.com Derivatives such as 2-(Benzo[b]thiophen-3-yl)ethanamine have shown promise for applications in OFETs, contributing to the progress of electronic materials. smolecule.com The versatility of the benzo[b]thiophene scaffold allows for the synthesis of compounds with tailored electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Table 1: Examples of Benzo[b]thiophene Derivatives in Organic Electronics
| Compound/Derivative | Application | Key Finding |
| Benzo[b]thiophene derivatives | Organic Semiconductors | Possess elongated and highly delocalized electronic structures suitable for charge transport. rsc.org |
| 2-(Benzo[b]thiophen-3-yl)ethanamine | Organic Field-Effect Transistors (OFETs) | Suitable for use in OFETs, advancing electronic materials. smolecule.com |
| Benzo[b]thiophene-based OSCs | Organic Photovoltaic Cells | The structure allows for effective charge transport. |
| Substituted Benzo[b]thiophenes | Organic Light-Emitting Diodes (OLEDs) | Utilized in developing organic semiconductors with unique electronic properties. |
pH-Sensing Materials
Derivatives of benzo[b]thiophene have been explored for their potential as pH-sensing materials, owing to their responsive spectroscopic properties in the presence of varying acidity. For example, amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles have been synthesized and characterized as novel pH probes. mdpi.comresearchgate.net These compounds exhibit significant changes in their UV-Vis absorption and fluorescence spectra in response to pH variations. mdpi.comresearchgate.net
The introduction of isobutylamine (B53898) groups onto the pentacyclic aromatic core influences the photophysical and acid-base properties of these molecules. mdpi.comresearchgate.net At neutral pH, these systems are typically unionized, but they transition to a monocationic form in acidic conditions (pH 3-5), leading to observable spectroscopic changes. mdpi.comresearchgate.net Computational studies have identified the imidazole (B134444) imino nitrogen as the most likely site of protonation. mdpi.com The sensitivity of their fluorescence to pH makes these materials suitable for detecting acidic environments. mdpi.com Furthermore, a D–π–A dye incorporating a benzo[b]thiophene donor moiety has demonstrated distinct color and spectral changes upon the addition of an acid or base, highlighting its potential for use in molecular sensors and probes. researchgate.net
Table 2: Benzo[b]thiophene Derivatives as pH Sensors
| Compound | pH Range of Spectral Change | Spectroscopic Response |
| Amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles | 1–12 | Strong fluorescence sensitivity. mdpi.com |
| D–π–A dye with benzo[b]thiophene donor | Acidic/Basic conditions | Changes in color, absorption, and fluorescence emission spectra. researchgate.net |
Liquid Crystal Materials for Microwave Technology
The application of benzo[b]thiophene derivatives extends to the realm of liquid crystal materials, which have found use in microwave technologies. The unique structural and electronic properties of these compounds make them promising candidates for liquid crystals. rsc.org Specifically, rsc.orgBenzothieno[3,2-b] rsc.orgbenzothiophene (B83047) (BTBT) derivatives have been investigated for their liquid crystalline properties and their potential role in thin-film formation for electronic devices. researchgate.net
The thermotropic liquid crystalline states of certain BTBT derivatives, such as the smectic A and crystal smectic E phases, are considered precursors to the final bulk structure in thin-film transistors. researchgate.net The ability of these materials to form ordered phases is crucial for their application in solution-processed field-effect transistors (FETs), which could be instrumental in advancing printed electronics technologies. researchgate.net Microwave-assisted organic synthesis has also emerged as a valuable technique for the rapid and efficient synthesis of various heterocyclic compounds, including those with potential liquid crystalline properties. rsc.org
Ligand Design in Coordination and Bioinorganic Chemistry
In the fields of coordination and bioinorganic chemistry, the benzo[b]thiophene scaffold serves as a valuable platform for ligand design. The presence of heteroatoms and the aromatic system allows for the coordination of metal ions, leading to the formation of stable complexes with diverse properties and applications. For instance, benzo[b]thiophene-based ligands have been used to synthesize zinc(II) coordination complexes that exhibit interesting photophysical properties. rsc.org
The design of these ligands can influence the resulting supramolecular structures and their emission characteristics. For example, single-crystal X-ray diffraction analysis of zinc(II) complexes with benzo[b]thiophene-based ligands has revealed extensive π–π stacking interactions, which play a crucial role in their aggregation-induced emission (AIE) properties. rsc.org Furthermore, triazole-derived Schiff bases incorporating a thiophene (B33073) moiety have been synthesized and used to form metal complexes with cobalt(II), copper(II), nickel(II), and zinc(II). tandfonline.com These complexes have been characterized and screened for their biological activities, demonstrating the versatility of thiophene-based ligands in bioinorganic chemistry. tandfonline.com The development of new benzo[b]thiophen-3-ol derivatives as inhibitors of human monoamine oxidase also highlights the importance of this scaffold in designing biologically active molecules. researchgate.nettandfonline.comnih.gov
Supramolecular Assembly and Aggregation Studies
The ability of benzo[b]thiophene derivatives to participate in non-covalent interactions, such as hydrogen bonding and π–π stacking, makes them excellent building blocks for supramolecular assembly. nih.gov The study of the aggregation behavior of these molecules is crucial for understanding and controlling the properties of the resulting materials.
Utilization as Building Blocks for Complex Organic Materials
Benzo[b]thiophenes are recognized as important building blocks in organic synthesis, providing a versatile platform for the construction of more complex molecules and materials. rsc.orgccspublishing.org.cnsigmaaldrich.com Their utility stems from the ability to functionalize the heterocyclic core, leading to a wide array of derivatives with tailored properties. sigmaaldrich.com These building blocks are fundamental in drug discovery, materials science, and chemical research for creating complex organic compounds. cymitquimica.com
The synthesis of benzo[b]thiophene-fused polycyclic derivatives, for example, has been achieved through various methodologies, including domino reactions. ccspublishing.org.cn These complex structures have applications in organic functional materials and drug molecules. ccspublishing.org.cn Benzo[b]thiophen-3-amine hydrochloride is an example of a commercially available building block used in the synthesis of other compounds. bldpharm.comcalpaclab.com Furthermore, the development of synthetic methods, such as microwave-assisted synthesis, has provided rapid and efficient access to 3-aminobenzo[b]thiophene scaffolds, which can be further elaborated to create a range of biologically active molecules and complex materials. rsc.org The versatility of benzo[b]thiophene derivatives is also evident in their use in the synthesis of pyrrolidine-2,5-dione derivatives with potential therapeutic applications. mdpi.com
Future Perspectives and Emerging Research Directions
Development of Novel Therapeutic Agents with Enhanced Efficacy and Selectivity
The benzo[b]thiophen-3-amine framework is a cornerstone for the development of new therapeutic agents targeting a range of diseases. Research is increasingly focused on designing derivatives with improved potency and selectivity to minimize off-target effects.
Derivatives have shown significant promise as inhibitors of various enzymes. For instance, two series of compounds based on the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene skeleton and its 3-amino positional isomer were synthesized and evaluated as inhibitors of tubulin polymerization for anticancer applications. nih.gov The most promising of these, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, was found to inhibit cancer cell growth at subnanomolar concentrations by binding to the colchicine (B1669291) site on tubulin. nih.gov
Furthermore, the scaffold is crucial in developing inhibitors for kinases implicated in cancer and inflammatory diseases. rsc.org The aminobenzo[b]thiophene derivative PF-3644022 demonstrated excellent selectivity for MAPK-activated protein kinase (MK2), a key enzyme in inflammatory cell signaling. rsc.org Similarly, a benzo nih.govresearchgate.netthieno[3,2-d]pyrimidin-4-one derivative showed potent inhibition of PIM kinases, which are linked to tumorigenesis. rsc.org In the realm of neurodegenerative diseases, benzo[b]thiophen-3-ol derivatives have been investigated as highly selective inhibitors for monoamine oxidase B (MAO-B), an important target in Parkinson's disease treatment. nih.govresearchgate.net
The following table summarizes the therapeutic potential of various benzo[b]thiophene derivatives.
| Derivative Class | Therapeutic Target | Disease Area | Research Finding |
| 3-amino-benzo[b]thiophenes | Tubulin Polymerization | Cancer | Inhibition of cancer cell growth at subnanomolar concentrations. nih.gov |
| Aminobenzo[b]thiophene (PF-3644022) | MAPK-activated protein kinase (MK2) | Inflammatory Diseases | Potent and selective kinase inhibition suitable for oral dosing. rsc.org |
| Benzo nih.govresearchgate.netthieno[3,2-d]pyrimidin-4-ones | PIM Kinases (PIM1, PIM2, PIM3) | Cancer | Nanomolar activity against all three PIM kinase isoforms. rsc.org |
| Benzo[b]thiophen-3-ols | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | High selectivity for the MAO-B isoform and antioxidant properties. nih.govresearchgate.net |
| Benzo[b]thiophene Derivatives | 5-HT7 Receptor / Serotonin (B10506) Transporter (5-HTT) | Depression | Dual-action compounds identified as potential antidepressants with a rapid onset of action. unav.edu |
Exploration of Untapped Applications in Advanced Functional Materials
Beyond pharmaceuticals, the unique electronic properties of the benzo[b]thiophene core make it a valuable component in the design of advanced functional materials. rsc.org The π-extended electron-rich system is particularly suited for applications in organic electronics. nih.gov
Researchers are exploring benzo[b]thiophene derivatives for use in:
Organic Semiconductors: The rigid, planar structure and potential for highly delocalized electronic systems make these compounds ideal for creating organic semiconductors. rsc.orgccspublishing.org.cn
Organic Field-Effect Transistors (OFETs): The ability to form ordered molecular assemblies allows for efficient charge transport, a critical property for high-performance OFETs. smolecule.com
Photosensitive and Photovoltaic Devices: The thienoindole moiety, a related structure, is used in designing molecules for photosensitive and photovoltaic applications, often working via an electron push-pull mechanism. nih.gov Dyes based on the nih.govBenzothieno[3,2-b]benzothiophene structure have been specifically developed for use in dye-sensitized solar cells. researchgate.net
The development of novel benzo[b]thiophene-based materials continues to be an active area of research, with a focus on tuning their electronic and optical properties through chemical modification for next-generation electronic devices.
Integration of Cutting-Edge Computational and Experimental Methodologies
The synergy between computational modeling and experimental synthesis is accelerating the discovery and optimization of this compound derivatives.
Computational Design: Molecular docking studies are routinely used to predict how different derivatives will interact with biological targets. For example, in the development of MAO inhibitors, docking studies helped to understand the binding site interactions and suggested structural modifications to improve activity. nih.govresearchgate.net Quantum chemical methods like Density Functional Theory (DFT) are employed to analyze the electronic structure, geometry, and reactivity of these molecules, correlating theoretical data with experimental findings from spectroscopic analyses. bohrium.combohrium.com
Advanced Experimental Synthesis: Modern synthetic methods are enabling more efficient and diverse production of benzo[b]thiophene libraries. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for producing 3-aminobenzo[b]thiophenes compared to conventional heating methods. rsc.org For example, a reaction that took 2 hours with conventional heating could be completed in just 11 minutes using a microwave reactor. rsc.org
This integrated approach, where computational insights guide experimental efforts, allows for a more rational design of molecules with desired properties, whether for therapeutic or material applications. This cycle of prediction, synthesis, and testing is crucial for navigating the vast chemical space of possible benzo[b]thiophene derivatives efficiently.
Sustainable and Green Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on environmental responsibility, green chemistry principles are being increasingly applied to the synthesis of this compound and its derivatives.
One-Pot Reactions: Researchers have developed efficient one-pot, transition-metal-free synthetic strategies that proceed at room temperature. mdpi.comresearchgate.net These methods offer high reaction efficiency, mild conditions, and a broad substrate scope, constructing the desired heterocyclic systems in good to excellent yields while minimizing waste from intermediate purification steps. mdpi.com
Microwave-Assisted Organic Synthesis (MAOS): As mentioned previously, MAOS is a key green technology. Its application to the Gewald reaction, a multicomponent condensation for synthesizing 2-aminothiophenes, reduced reaction times from 8-10 hours to just 8-10 minutes. derpharmachemica.com A similar advantage was seen in the synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles. rsc.org
Reusable Catalysts: The development of recyclable catalysts represents another significant advance. A magnetic nanoparticle-supported deep eutectic solvent has been successfully used as a green catalyst for the one-pot synthesis of thieno[2,3-b]indoles. rsc.org This catalyst can be easily recovered using an external magnet and reused for multiple consecutive runs without a significant loss of activity, reducing both cost and chemical waste. rsc.org
The following table highlights the advantages of green synthetic methods over conventional approaches.
| Synthesis Method | Conditions | Reaction Time | Key Advantage |
| Conventional | Conventional Heating | Hours to Days | Established procedures |
| One-Pot Synthesis | Room Temperature, Transition-Metal-Free | Varies | High efficiency, reduced waste, mild conditions. mdpi.comresearchgate.net |
| Microwave-Assisted | Microwave Irradiation (e.g., 130 °C) | Minutes | Drastic reduction in reaction time. rsc.orgderpharmachemica.com |
| Catalysis | Magnetic Nanoparticle-supported DES | 12 hours | Catalyst is recyclable and reusable. rsc.orgresearchgate.net |
These sustainable practices not only make the synthesis of benzo[b]thiophen-3-amines more environmentally friendly but also often lead to higher efficiency and lower costs.
Q & A
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in molecular dynamics simulations. For MAO inhibitors, crystallography (e.g., PDB: 2BXR) validates binding poses. Meta-analysis of IC values across studies identifies outliers due to assay variability (e.g., enzyme source, pH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
